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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B8095274

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BSJ-04-132, a selective Proteolysis
Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent
Kinase 4 (CDK4). BSJ-04-132 represents a significant tool for the specific interrogation of
CDK4 biology and a potential therapeutic avenue in oncology.

Core Compound Characteristics

BSJ-04-132 is a scientifically engineered molecule that selectively induces the degradation of
CDK4.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin
ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation
by the proteasome.[3]

Property Value Source
Molecular Weight 819.92 g/mol [11[2]
Formula C42H49N1107 [11[2]
CAS Number 2349356-39-2 [1]I2]
Solubility Soluble to 100 mM in DMSO [1112]
Purity >98% [1]12]
Storage Store at -20°C [1][2]
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Mechanism of Action: Targeted Degradation

BSJ-04-132 is a Ribociclib-based CDK4 degrader.[3][4] Ribociclib is a known inhibitor of CDK4
and CDKG6.[3] In BSJ-04-132, the Ribociclib moiety serves as the CDK4-binding ligand, while
another portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual
binding brings CDK4 into close proximity with Cereblon, facilitating the transfer of ubiquitin
molecules to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S
proteasome. This degradation is dependent on the presence of Cereblon.[1][2]
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Caption: Mechanism of action of BSJ-04-132.
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Quantitative Data

. . hibi .

Target IC50 (nM) Source
CDK4/D1 50.6 [31[4]
CDK6/D1 30 [31[4]

Proteome-wide Selectivity in Molt4 Cells

Quantitative mass spectrometry-based proteomics were performed on Molt4 cells treated with
250 nM of BSJ-04-132 for 5 hours.[1] The results demonstrate the selective degradation of
CDKA4.

Protein Fold Change vs. Control Source
CDK4 ~1.9-fold decrease [1]
CDK®6 No significant change [1]
IKZF1 No significant change [1]
IKZF3 No significant change [1]

Note: A fold change of ~1.9 for CDK4 indicates a reduction in its protein levels.[1]

Experimental Protocols
Cell Culture

Molt-4 and Jurkat cells were used in the key experiments.[1] These are human T-lymphoblast
cell lines commonly used in cancer research. Cells are typically cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and
maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol provides a general framework for assessing protein degradation via Western
Blotting.
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o Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
Treat cells with varying concentrations of BSJ-04-132 (e.g., 0.1-5 uM) or a vehicle control
(e.g., DMSO) for a specified duration (e.g., 4 hours).[4][5]

o Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse
them in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kkit.

o SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate the
proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

 Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene
difluoride (PVDF) or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies specific for CDK4, CDK®6, and a loading
control (e.g., GAPDH or B-actin) overnight at 4°C.

o Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

» Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Quantitative Proteomics

Multiplexed mass spectrometry-based proteomic analysis was used to assess the selectivity of
BSJ-04-132.

o Sample Preparation: Molt4 cells were treated with 250 nM BSJ-04-132 or a vehicle control
for 5 hours.[1] Cells were then harvested and lysed.
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o Protein Digestion: Proteins were digested into peptides, typically using trypsin.

 Isobaric Labeling: Peptides from different treatment groups were labeled with isobaric tags
(e.g., TMT or ITRAQ) to enable multiplexed analysis.

e Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was
separated by liquid chromatography and analyzed by tandem mass spectrometry.

o Data Analysis: The resulting spectra were used to identify and quantify proteins across the
different samples. The relative abundance of each protein in the BSJ-04-132-treated sample
was compared to the vehicle control to determine the fold change.

Experimental Workflow Diagram
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Caption: General experimental workflow for BSJ-04-132 analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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CDK4 PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8095274#what-is-bsj-04-132]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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